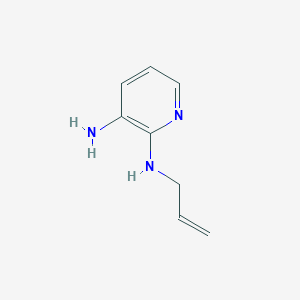

N2-Allyl-2,3-pyridinediamine

概要

説明

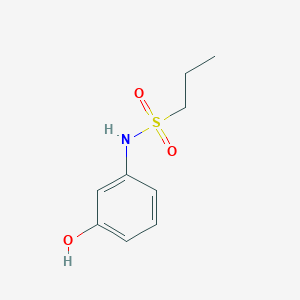

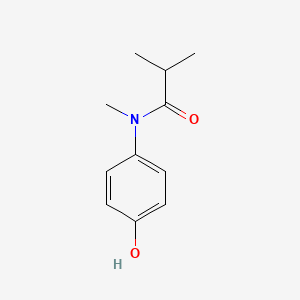

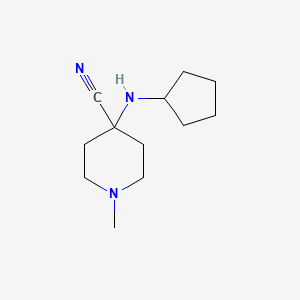

N2-Allyl-2,3-pyridinediamine is an important bioactive molecule with a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol . It has garnered significant attention due to its potential applications in various fields.

Synthesis Analysis

The synthesis of pyridines from allyl amines and alkynes involves sequential Cu(II)-promoted dehydrogenation of the allylamine and Rh(III)-catalyzed N-annulation of the resulting α,β-unsaturated imine and alkyne . This methodology has been developed for the synthesis of pyridines .Molecular Structure Analysis

The molecular structure of N2-Allyl-2,3-pyridinediamine consists of a pyridine ring with two amine groups and an allyl group attached .科学的研究の応用

Biochemistry: Synthesis of N2-Allyl-Substituted 1,2,3-Triazoles

N2-Allyl-2,3-pyridinediamine is utilized in the synthesis of N2-allyl-substituted 1,2,3-triazoles, which are important in biochemistry for their stability and potential biological activities . The process involves the allylation of NH-1,2,3-triazoles with allenamides, mediated by N-iodosuccinimide, leading to compounds that could have significant implications in drug design and development.

Pharmaceuticals: Pyridopyrimidine Derivatives

In pharmaceutical research, N2-Allyl-2,3-pyridinediamine is a precursor in the synthesis of pyridopyrimidine derivatives . These compounds are of great interest due to their presence in various drugs and their therapeutic potential. The pyridopyrimidine moiety, in particular, has been studied for its role in the development of new therapies.

Organic Synthesis: Alkylation of Pyridines

The compound plays a role in the alkylation of pyridines, a fundamental reaction in organic synthesis . This process is crucial for creating a broad range of complex molecules, including antimalarial, antimicrobial, and fungicidal agents, showcasing the versatility of N2-Allyl-2,3-pyridinediamine in contributing to the synthesis of biologically relevant compounds.

Environmental Science: Analytical Reagent

N2-Allyl-2,3-pyridinediamine serves as an analytical reagent in environmental science . It can be used in the detection and quantification of various environmental pollutants, aiding in the assessment of environmental health and the development of remediation strategies.

Material Science: Synthesis of Stable Triazoles

In material science, the compound is used to synthesize stable triazoles, which are valuable in developing new materials with enhanced properties . These materials can be applied in various industries, from electronics to pharmaceuticals, due to their stability and functional versatility.

Life Science Research: Chromatography and Mass Spectrometry

Lastly, N2-Allyl-2,3-pyridinediamine finds application in life science research, particularly in chromatography and mass spectrometry . It can be used as a standard or a reagent in the analysis of biological samples, playing a critical role in the identification and quantification of biomolecules.

Safety and Hazards

The safety data sheet for a related compound, 2,3-Diaminopyridine, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

Most drugs work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . Receptors can either be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Mode of Action

The interaction of a drug with its target often results in changes in the cell. For example, a drug might bind to a receptor and activate it, causing downstream signaling . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .

Biochemical Pathways

The binding of a drug to its target can affect various biochemical pathways. For instance, a drug might inhibit an enzyme, disrupting a metabolic pathway and leading to various downstream effects .

Pharmacokinetics

This refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a drug’s bioavailability .

Result of Action

The result of a drug’s action can be seen at the molecular and cellular levels. For example, a drug might cause a cell to produce more of a certain protein, or it might cause a cell to die .

Action Environment

Environmental factors can influence a drug’s action, efficacy, and stability. For example, the pH of the stomach can affect how well a drug is absorbed, and the presence of other drugs can affect how a drug is metabolized .

特性

IUPAC Name |

2-N-prop-2-enylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEWIVCSXLXNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Allyl-2,3-pyridinediamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)

![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)